molecular formula C13H9N3O4S B11096076 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11096076
M. Wt: 303.30 g/mol
InChI Key: UNJXIYRCFJNTJZ-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both isoindole and thiazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Formation of the Thiazole Moiety: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Two Moieties: The final step involves coupling the isoindole and thiazole moieties through an acetamide linkage, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole and thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostic Tools: Use in imaging or as a marker in diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the thiazole moiety.

    N-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the isoindole moiety.

Uniqueness

The presence of both isoindole and thiazole moieties in 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE makes it unique, potentially offering a combination of properties not found in simpler analogs.

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C13H9N3O4S/c17-9(14-13-15-10(18)6-21-13)5-16-11(19)7-3-1-2-4-8(7)12(16)20/h1-4H,5-6H2,(H,14,15,17,18)

InChI Key

UNJXIYRCFJNTJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)S1

Origin of Product

United States

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